molecular formula C23H21NO5 B8071160 (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(furan-2-yl)butanoic acid

(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(furan-2-yl)butanoic acid

Cat. No.: B8071160
M. Wt: 391.4 g/mol
InChI Key: GIQJFKYMKGCUNZ-LBAQZLPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(furan-2-yl)butanoic acid: is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a furan ring. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(furan-2-yl)butanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group. This step involves reacting the amino acid with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with a furan-containing compound using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale reactions efficiently. The use of solid-phase synthesis techniques allows for the rapid assembly of peptides with high precision and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,5-dione, while reduction can yield tetrahydrofuran derivatives.

Scientific Research Applications

(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(furan-2-yl)butanoic acid: has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further reactions. The furan ring can participate in various chemical reactions, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Amino-2-(tert-butoxycarbonyl)-4-(furan-2-yl)butanoic acid: This compound uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (2S)-3-Amino-2-(benzyloxycarbonyl)-4-(furan-2-yl)butanoic acid: This compound uses a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

  • The use of the Fmoc group provides advantages in terms of stability and ease of removal compared to Boc and Cbz groups.
  • The presence of the furan ring adds unique reactivity, allowing for diverse chemical transformations.

Properties

IUPAC Name

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(furan-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c24-20(12-14-6-5-11-28-14)21(22(25)26)23(27)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-21H,12-13,24H2,(H,25,26)/t20?,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQJFKYMKGCUNZ-LBAQZLPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CC=CO4)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](C(CC4=CC=CO4)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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